(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide
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Overview
Description
(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide is an organic compound that features a naphthalene ring substituted with bromine atoms and an ether linkage to a dibenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide typically involves the bromination of 2-naphthol followed by etherification and subsequent amidation reactions. One common method involves the use of N-bromosuccinimide (NBS) in acetone and hydrochloric acid to brominate 2-naphthol . The brominated product is then reacted with dibenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromo-2-naphthol: A precursor in the synthesis of (1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide.
2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride: Another compound with a similar naphthalene core but different functional groups.
Uniqueness
This compound is unique due to its specific combination of bromine atoms, ether linkage, and dibenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H15Br2NO2 |
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Molecular Weight |
497.2 g/mol |
IUPAC Name |
(1,6-dibromonaphthalen-2-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H15Br2NO2/c24-17-12-13-20-16(15-17)11-14-21(22(20)25)28-23(27)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H |
InChI Key |
QWTXBOGVWGMRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C=C(C=C4)Br)Br |
Origin of Product |
United States |
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